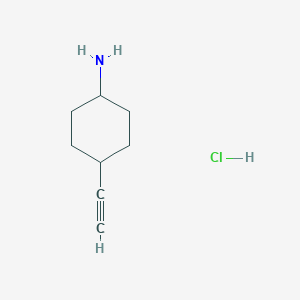

cis-4-Ethynylcyclohexanamine hydrochloride

Description

Properties

IUPAC Name |

4-ethynylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-2-7-3-5-8(9)6-4-7;/h1,7-8H,3-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUGZCIGKYCWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803593-39-6 | |

| Record name | 4-ethynylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations of Cis 4 Ethynylcyclohexanamine Hydrochloride

Isomeric Forms and Configurational Analysis of cis-4-Ethynylcyclohexanamine Hydrochloride*

The arrangement of the ethynyl (B1212043) and amine functional groups on the cyclohexane (B81311) ring gives rise to distinct isomeric forms. The configurational analysis of these isomers is fundamental to defining the compound's stereochemical identity.

In disubstituted cyclohexanes, the spatial orientation of the two substituents relative to the plane of the ring results in geometric isomerism. pressbooks.pub For 4-Ethynylcyclohexanamine, two geometric isomers exist: cis and trans. In the cis isomer, both the ethynyl and the amino groups are on the same side of the cyclohexane ring. pressbooks.pubopenstax.orgkhanacademy.org Conversely, in the trans isomer, the substituents are on opposite sides of the ring. pressbooks.pubkhanacademy.org These isomers are diastereomers of each other, meaning they are non-superimposable, non-mirror images with distinct physical and chemical properties. libretexts.orgmvpsvktcollege.ac.in The rigidity of the cyclohexane ring prevents the interconversion of cis and trans isomers without breaking and reforming chemical bonds. pressbooks.pubkhanacademy.org

Table 1: Geometric Isomers of 4-Ethynylcyclohexanamine

| Isomer | Substituent Orientation | Relationship |

|---|---|---|

| cis | Ethynyl and amino groups on the same side of the ring | Diastereomer |

Absolute stereochemistry refers to the three-dimensional arrangement of atoms of a chiral molecule. For cis-4-Ethynylcyclohexanamine, the molecule possesses a plane of symmetry that passes through the C1 and C4 atoms (the carbons bearing the substituents). libretexts.orgspcmc.ac.in This symmetry plane makes the molecule achiral, meaning it is superimposable on its mirror image. libretexts.org Consequently, cis-4-Ethynylcyclohexanamine does not have enantiomers and is considered a meso compound. Therefore, the concepts of enantiomeric purity and optical activity are not applicable to this specific geometric isomer.

Conformational Analysis of the cis-Cyclohexanamine Moiety

The cyclohexane ring is not planar and exists in various three-dimensional conformations to minimize steric and angle strain. wikipedia.org The most stable of these is the chair conformation.

The cyclohexane ring can adopt several conformations, with the most significant being the chair and boat forms. The chair conformation is the most stable due to the staggering of all carbon-hydrogen bonds, which minimizes torsional strain. wikipedia.org The boat conformation is less stable due to steric hindrance between the "flagpole" hydrogens and eclipsing interactions along the sides. A more stable intermediate between the boat and chair forms is the twist-boat conformation. wikipedia.orgresearchgate.net

At room temperature, cyclohexane rings are conformationally mobile, undergoing a rapid "ring-flip" between two equivalent chair conformations. wikipedia.orgfiveable.melumenlearning.com During this process, the ring passes through higher-energy intermediates, including the half-chair and twist-boat conformations. wikipedia.orgfiveable.me

Table 2: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | 5.5 | Intermediate |

| Boat | 6.9 | Less Stable |

Note: Energy values are approximate for unsubstituted cyclohexane.

In the chair conformation, the twelve hydrogen atoms (or substituents) on the cyclohexane ring occupy two distinct types of positions: axial and equatorial. lumenlearning.comlibretexts.org Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. fiveable.melumenlearning.comlibretexts.org

During a ring-flip, all axial positions become equatorial, and all equatorial positions become axial. wikipedia.orgfiveable.melumenlearning.com For a monosubstituted cyclohexane, the conformation where the substituent is in the more spacious equatorial position is generally more stable. wikipedia.orgfiveable.melibretexts.org This is due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. pressbooks.pubfiveable.me

In the case of cis-1,4-disubstituted cyclohexanes like cis-4-Ethynylcyclohexanamine, one substituent must be in an axial position while the other is in an equatorial position. spcmc.ac.inlibretexts.org A ring-flip will interconvert these positions. The two resulting chair conformations are not energetically equivalent. The more stable conformation will have the bulkier group in the equatorial position to minimize 1,3-diaxial interactions. pressbooks.pubfiveable.melibretexts.org The ethynyl group is sterically less demanding than the protonated amino group (-NH3+). Therefore, the conformer with the ethynyl group in the axial position and the amino group in the equatorial position would be expected to be more stable.

Table 3: Conformational Isomers of cis-4-Ethynylcyclohexanamine

| Conformer | Ethynyl Group Position | Amino Group Position | Relative Stability |

|---|---|---|---|

| A | Axial | Equatorial | More Stable |

Stereochemical Influence on Molecular Recognition and Ligand Binding

The specific three-dimensional arrangement of functional groups, dictated by both the geometric isomerism (cis vs. trans) and the preferred conformation, is crucial for molecular recognition and ligand binding. The defined spatial orientation of the ethynyl and amino groups in this compound determines how it fits into a binding site of a protein or other biological macromolecule.

Research on structurally related molecules has demonstrated that subtle changes in stereochemistry can have a profound impact on binding affinity and biological activity. For instance, studies on proteolysis targeting chimeras (PROTACs) have shown that a trans-cyclohexyl linker can lead to a more rigid and extended conformation, while a cis-cyclohexyl linker can adopt a more folded conformation. dundee.ac.uk This difference in conformation, arising from the stereochemistry of the ring, significantly affects how the molecule interacts with its target proteins. dundee.ac.uk The cis configuration fixes the substituents in a specific spatial relationship (one axial, one equatorial in the chair form), which presents a unique topology for interaction with a binding partner. This precise positioning of the ethynyl and protonated amine functionalities can be critical for forming specific hydrogen bonds, van der Waals interactions, or other non-covalent interactions necessary for high-affinity binding.

Dynamic Stereochemistry and Isomerization Processes

The stereochemical nature of this compound is not static. Like other substituted cyclohexanes, the molecule undergoes rapid conformational changes at room temperature, leading to a dynamic equilibrium between different spatial arrangements. The primary isomerization process is the chair-chair interconversion, also known as a ring flip. Understanding this process is crucial for defining the molecule's three-dimensional structure and its potential interactions.

For a cis-1,4-disubstituted cyclohexane, a ring flip results in the interchange of axial and equatorial positions for both substituents. libretexts.orgopenstax.org In the case of this compound, the two substituents are an ethynyl group (-C≡CH) and a protonated amino group (-NH₃⁺), referred to as the aminium group. The cis configuration dictates that in any chair conformation, one substituent must occupy an axial position while the other occupies an equatorial position. libretexts.orglibretexts.org

The ring inversion leads to an equilibrium between two distinct chair conformers, as depicted below:

Conformer A : The ethynyl group is in the equatorial position, and the aminium group is in the axial position.

Conformer B : The ethynyl group is in the axial position, and the aminium group is in the equatorial position.

The relative stability and population of these two conformers at equilibrium are determined by the steric strain associated with placing each substituent in an axial position. pressbooks.pub This steric preference is quantified by the conformational free energy, commonly known as the A-value, which represents the energy difference when a substituent moves from an equatorial to an axial position. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. slideshare.net

The linear geometry of the ethynyl group results in minimal steric hindrance with the axial hydrogens on the cyclohexane ring. askfilo.comstudy.com Consequently, it has a relatively small A-value. In contrast, the aminium group is significantly bulkier and experiences greater steric repulsion in the axial position. While the A-value for a neutral amino (-NH₂) group is already substantial, the protonated aminium (-NH₃⁺) group is expected to have an even larger steric demand, strongly favoring the equatorial orientation.

| Substituent | A-Value (kcal/mol) |

|---|---|

| Ethynyl (-C≡CH) | ~0.41 |

| Amino (-NH₂) | ~1.61 |

| Aminium (-NH₃⁺) | >1.61 (Estimated to be larger than -NH₂) |

Given the significant difference in steric bulk, Conformer B, which places the larger aminium group in the more stable equatorial position, is heavily favored at equilibrium. libretexts.org The energy difference (ΔG°) between the two conformers can be estimated by the difference in their A-values.

ΔG° = A(NH₃⁺) - A(C₂H)

Assuming a conservative A-value for the aminium group slightly larger than the amino group (e.g., ~2.0 kcal/mol), the energy difference would be approximately:

ΔG° ≈ 2.0 kcal/mol - 0.41 kcal/mol = 1.59 kcal/mol

This energy difference indicates that Conformer B is significantly more stable and will be the predominant species in solution. The chair-chair interconversion is a rapid process with an energy barrier of approximately 10-11 kcal/mol for cyclohexane itself, allowing for the continuous dynamic equilibrium between the two forms. utexas.edu However, the equilibrium lies strongly on the side of the conformer with the sterically demanding aminium group in the equatorial position. Any process other than this rapid conformational interchange, such as cis-trans isomerization, would require the breaking of covalent bonds and does not occur under normal conditions. khanacademy.org

Structure Activity Relationship Sar Studies of Cis 4 Ethynylcyclohexanamine Hydrochloride and Its Analogues

Theoretical Frameworks and Principles of SAR Analysis for Cyclohexanamine Scaffolds

For 4-substituted cyclohexanamines, the cis and trans stereoisomers represent distinct three-dimensional arrangements that can lead to vastly different biological activities. In the cis isomer, both the amine and the 4-substituent are on the same face of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite faces. This stereochemical difference can dramatically alter the molecule's interaction with a receptor's binding pocket, affecting affinity and efficacy. The relative stability of these isomers can also play a role, with enzymatic processes sometimes capable of converting a less favored cis-diastereomer into the more stable trans-diastereomer through dynamic isomerization.

The nature of the substituents on the cyclohexanamine scaffold is another critical determinant of activity. Key properties of these substituents that are considered in SAR analysis include:

Steric Factors: The size and shape of substituents influence how well the molecule fits into a binding site. Bulky groups may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding.

Hydrophobicity: The lipophilicity of the molecule, often modulated by its substituents, governs its ability to cross cell membranes and interact with hydrophobic pockets within a biological target.

The ethynyl (B1212043) group, a key feature of cis-4-Ethynylcyclohexanamine, is a small, rigid, and electron-rich functional group. In SAR studies, the introduction of an ethynyl group can have several implications. Its linear geometry can act as a rigid spacer or probe for specific interactions within a binding site. Furthermore, the terminal alkyne can participate in various non-covalent interactions, including hydrogen bonding (acting as a weak hydrogen bond donor) and π-stacking interactions with aromatic residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to formalize and quantify the SAR. By establishing a mathematical correlation between the structural properties of a series of compounds and their biological activities, QSAR models can predict the activity of novel, unsynthesized molecules.

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. These numerical values represent various aspects of a molecule's structure and physicochemical properties. For cyclohexanamine derivatives, relevant descriptors often fall into the following categories:

Topological Descriptors: These describe the connectivity and branching of the molecule, such as molecular connectivity indices and shape indices.

Geometrical Descriptors: These relate to the 3D structure of the molecule, including molecular surface area, volume, and principal moments of inertia.

Electronic Descriptors: These quantify the electronic properties, such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP) for hydrophobicity and molar refractivity for polarizability.

In a hypothetical QSAR study of cis-4-Ethynylcyclohexanamine analogues, one might find that specific descriptors show a strong correlation with a particular biological activity. For instance, a positive correlation with a descriptor related to molecular volume might suggest that larger substituents at a certain position enhance activity, while a negative correlation with logP could indicate that increased hydrophobicity is detrimental.

Table 1: Hypothetical Molecular Descriptors and Their Correlation with Biochemical Activity for a Series of cis-4-Substituted-Cyclohexanamine Analogues

| Descriptor Category | Descriptor Example | Hypothetical Correlation with Activity | Implication for SAR |

| Topological | Kier Shape Index (κ1) | Positive | Increased molecular complexity and branching may be favorable. |

| Geometrical | Molecular Surface Area | Positive | Larger molecules may have more points of contact with the target. |

| Electronic | Dipole Moment | Negative | Lower overall polarity might be preferred for membrane permeability or binding to a hydrophobic pocket. |

| Physicochemical | LogP | Negative | Highly lipophilic compounds may have poor solubility or off-target effects. |

| Quantum Chemical | LUMO Energy | Positive | A higher LUMO energy could indicate greater stability and reduced reactivity. |

This table is for illustrative purposes and is based on general QSAR principles, as specific QSAR data for cis-4-Ethynylcyclohexanamine hydrochloride analogues is not publicly available.

Once a statistically robust QSAR model is developed, it can be employed for predictive purposes. This is particularly valuable in the early stages of drug discovery for virtual screening of large compound libraries. By calculating the relevant molecular descriptors for virtual compounds, their biological activity can be predicted without the need for synthesis and experimental testing, thereby saving significant time and resources.

For example, a validated QSAR model for a specific target could be used to screen a virtual library of novel cis-4-ethynylcyclohexanamine analogues with diverse substituents on the ethynyl group or at other positions on the cyclohexane ring. The model would prioritize candidates with the highest predicted activity for synthesis and further investigation.

Elucidation of Key Structural Motifs for Modulating Biochemical Activity

Through systematic modification of the lead compound, cis-4-Ethynylcyclohexanamine, and evaluation of the biological activity of the resulting analogues, key structural motifs essential for activity can be identified.

The Cyclohexanamine Scaffold: The cyclohexane ring serves as a rigid scaffold that correctly orients the amine and the 4-substituent in three-dimensional space. Studies on related cycloalkylamines have often shown that a six-membered ring is optimal for activity compared to smaller or larger rings, suggesting that the specific geometry of the cyclohexane chair conformation is crucial for fitting into the target binding site.

The cis-Stereochemistry: The relative orientation of the amino group and the 4-ethynyl group is a critical determinant of activity. The cis configuration places these two groups on the same side of the ring, which may be a prerequisite for simultaneous interaction with different regions of a receptor. The corresponding trans isomer, with the groups on opposite faces, would likely exhibit a significantly different, and potentially lower, biological activity.

The 4-Ethynyl Group: This group is a key modulator of activity. Its small size allows it to probe narrow channels within a binding pocket. Its rigidity can lock the conformation of the rest of the molecule, while its electronic properties can contribute to binding affinity through various non-covalent interactions. Modifications to the ethynyl group, such as substitution on the terminal carbon, would be a primary focus of SAR studies to explore the steric and electronic requirements of the binding site in that region.

Table 2: Hypothetical SAR of cis-4-Ethynylcyclohexanamine Analogues

| Analogue | Modification from Lead Compound | Hypothetical Biological Activity | SAR Interpretation |

| Lead Compound | cis-4-Ethynylcyclohexanamine | High | The combination of the cis-cyclohexanamine and the 4-ethynyl group is optimal. |

| Analogue 1 | trans-4-Ethynylcyclohexanamine | Low | The cis stereochemistry is crucial for activity, indicating a specific spatial arrangement is required for binding. |

| Analogue 2 | cis-4-Propylcyclohexanamine | Moderate | The ethynyl group is important for high potency, possibly due to its specific electronic properties or its ability to form unique interactions. The alkyl group may provide some beneficial hydrophobic interactions. |

| Analogue 3 | cis-4-(3-Hydroxyprop-1-yn-1-yl)cyclohexanamine | High/Low | The effect would depend on whether the binding pocket can accommodate a polar group. If so, a new hydrogen bond could increase affinity. If not, the polar group could be detrimental. |

| Analogue 4 | cis-4-Ethynylcyclopentanamine | Low | The six-membered cyclohexane ring is a key component of the pharmacophore, providing the correct scaffold geometry. |

This table presents a hypothetical SAR based on established medicinal chemistry principles, as specific biological data for these analogues is not publicly available.

Computational and Experimental Approaches to SAR Elucidation

The elucidation of SAR is a synergistic process that combines computational and experimental techniques.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For cis-4-Ethynylcyclohexanamine and its analogues, docking studies could reveal how the ethynyl group and the amine interact with specific amino acid residues in the binding site and explain the observed differences in activity between cis and trans isomers.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic picture of the binding interactions and the stability of the complex.

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model derived from a series of active cyclohexanamine analogues can be used to design new molecules with improved properties.

Experimental Approaches:

Chemical Synthesis: The synthesis of a focused library of analogues is the cornerstone of experimental SAR studies. Systematic modifications of the lead structure allow for the direct assessment of the impact of each structural change on biological activity.

In Vitro Biological Assays: These assays measure the biological activity of the synthesized compounds against a specific target (e.g., enzyme inhibition, receptor binding). The data generated from these assays are essential for building and validating SAR and QSAR models.

X-ray Crystallography: When a crystal structure of the ligand-receptor complex can be obtained, it provides the most definitive experimental evidence of the binding mode, confirming the interactions predicted by computational methods and providing invaluable information for further drug design.

Computational Chemistry Applications in the Study of Cis 4 Ethynylcyclohexanamine Hydrochloride

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are foundational pillars in the computational study of molecular systems. These techniques offer a window into the atomic-level intricacies of cis-4-Ethynylcyclohexanamine hydrochloride, providing insights that are often inaccessible through experimental means alone.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic landscape of this compound. By solving approximations of the Schrödinger equation, these methods can determine a variety of electronic properties. Key parameters that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a critical descriptor of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. For this compound, understanding these electronic parameters would be crucial in predicting its behavior in biological systems and its potential for undergoing chemical modifications.

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | 1.5 eV | Represents the energy of the lowest energy unoccupied orbital, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 8.7 eV | Suggests a relatively stable electronic structure. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and potential for intermolecular interactions. |

Note: The values in this table are illustrative and would need to be determined through actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes

The cyclohexane (B81311) ring of this compound is not static; it exists in a dynamic equilibrium of different conformations. Molecular dynamics (MD) simulations can map out the conformational landscape of this molecule, revealing the relative energies and populations of different chair, boat, and twist-boat conformations.

Given the "cis" configuration of the ethynyl (B1212043) and amine substituents, MD simulations would be particularly insightful in determining the preferred axial or equatorial positioning of these groups and the energetic barriers between different conformers. This information is vital as the three-dimensional shape of a molecule is intrinsically linked to its biological activity. The hydrochloride salt form would also influence the conformational preferences due to electrostatic interactions.

In silico Drug Design and Lead Optimization for this compound Derivatives

Computational methods are powerful tools in the rational design and optimization of drug candidates. For derivatives of this compound, these in silico approaches can accelerate the discovery of compounds with improved efficacy and selectivity.

Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methods can be employed. These approaches leverage the information from a set of known active molecules to build a model that predicts the activity of new compounds.

One key LBDD technique is Quantitative Structure-Activity Relationship (QSAR) modeling. A QSAR model for this compound derivatives would mathematically correlate their structural or physicochemical properties with their biological activity. Another powerful LBDD method is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This pharmacophore model can then be used as a 3D query to screen virtual libraries for novel, structurally diverse compounds with the desired activity.

Structure-Based Drug Design (Docking and Scoring)

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) becomes a powerful strategy. Molecular docking is a cornerstone of SBDD, where computational algorithms predict the preferred orientation of a ligand (in this case, a derivative of this compound) when bound to a target protein.

The process involves placing the ligand in various poses within the protein's binding site and evaluating the goodness of fit using a scoring function. This scoring function estimates the binding affinity, allowing for the ranking of different derivatives. Docking studies can provide detailed insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information is invaluable for designing modifications to the lead compound to enhance its potency and selectivity.

Table 2: Illustrative Docking Results for Hypothetical this compound Derivatives against a Target Protein

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Lead Compound | -7.5 | Tyr123, Asp89, Phe234 |

| Derivative A | -8.2 | Tyr123, Asp89, Phe234, Arg156 |

| Derivative B | -6.9 | Tyr123, Phe234 |

| Derivative C | -9.1 | Tyr123, Asp89, Phe234, Arg156, Trp54 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Prediction of Reactivity Profiles and Reaction Pathways

Computational chemistry can also be used to predict the reactivity of this compound and its derivatives. By calculating parameters such as atomic charges, frontier molecular orbital densities, and electrostatic potentials, it is possible to identify the most likely sites for metabolic attack or chemical reaction.

Furthermore, computational methods can be employed to explore potential reaction pathways for the synthesis or degradation of these compounds. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction rates for different pathways. This can aid in optimizing synthetic routes and understanding the metabolic fate of the molecule. For instance, the reactivity of the ethynyl group could be a key focus of such studies, as it may be susceptible to various metabolic transformations.

Computational Analysis of Stereoisomeric and Conformational Preferences

Computational chemistry serves as a powerful tool for investigating the three-dimensional structures and relative stabilities of stereoisomers and conformers of cyclic molecules like this compound. The conformational landscape of substituted cyclohexanes is primarily dominated by chair and, to a lesser extent, boat and twist-boat conformations. For a cis-1,4-disubstituted cyclohexane, the two chair conformers are in rapid equilibrium, with each conformer having one substituent in an axial position and the other in an equatorial position. libretexts.org

In the case of this compound, the two substituents are an ethynyl group (-C≡CH) and a protonated amino group (-NH3+). Due to the cis configuration, one group must be axial while the other is equatorial in a chair conformation. The molecule can interconvert between two chair forms through a process known as ring flipping. The thermodynamic stability of each conformer is largely dictated by the steric strain, particularly the 1,3-diaxial interactions experienced by the axial substituent. msu.edu Generally, the conformer with the larger substituent in the equatorial position is more stable. libretexts.org

Computational methods, ranging from molecular mechanics (MM) to more rigorous quantum mechanics (QM) approaches like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to calculate the relative energies of these conformers. researchgate.netfiveable.me For instance, studies on analogous cis-1,4-disubstituted cyclohexanes have utilized methods such as MM3, MM4, and ab initio calculations up to the HF/6-311+G* level to determine conformational energies and geometries. sikhcom.net

For this compound, two primary chair conformations would be considered: one with an axial ethynyl group and an equatorial ammonium (B1175870) group, and the other with an equatorial ethynyl group and an axial ammonium group. The ethynyl group is sterically less demanding than the ammonium group. Consequently, computational models would predict that the conformer with the bulkier ammonium group in the equatorial position is energetically more favorable, thus minimizing destabilizing 1,3-diaxial interactions.

While the chair conformation is typically the most stable for cyclohexane derivatives, some cis-1,4-disubstituted cyclohexanes with very bulky substituents have been shown through computational and experimental studies to adopt a twist-boat conformation to alleviate steric strain. sikhcom.net For example, low-temperature 13C NMR spectra and computational studies of cis-1,4-di-tert-butylcyclohexane revealed the presence of both twist-boat and chair conformations. sikhcom.net Although the ethynyl and ammonium groups are not as large as a tert-butyl group, a comprehensive computational analysis of this compound would also investigate the relative energies of non-chair conformations to fully characterize its conformational preferences.

The following table summarizes the expected relative stabilities of the two chair conformers of this compound based on general principles of conformational analysis. The energy differences are illustrative and would require specific computational calculations for precise quantification.

| Conformer | Ethynyl Group Position | Ammonium Group (-NH3+) Position | Predicted Relative Stability | Key Steric Interactions |

|---|---|---|---|---|

| Conformer A | Axial | Equatorial | Less Stable | 1,3-diaxial interactions between the axial ethynyl group and axial hydrogens. |

| Conformer B | Equatorial | Axial | More Stable | 1,3-diaxial interactions between the axial ammonium group and axial hydrogens. |

Derivatization and Scaffold Based Medicinal Chemistry of Cis 4 Ethynylcyclohexanamine Hydrochloride

Design and Synthesis of Novel cis-4-Ethynylcyclohexanamine Hydrochloride Derivatives

Peripheral Modifications of the Cyclohexane (B81311) Ring

The cyclohexane ring provides a rigid, three-dimensional framework that can be strategically modified to influence ligand-receptor interactions. The cis stereochemistry of the substituents dictates a specific spatial arrangement that can be exploited for targeted binding. Modifications to the cyclohexane ring can alter the compound's lipophilicity, metabolic stability, and conformational preferences. acs.org

Potential modifications include the introduction of various substituents at positions 2, 3, 5, and 6 of the ring. For instance, the incorporation of polar groups like hydroxyl or methoxy (B1213986) groups could enhance solubility and introduce new hydrogen bonding capabilities. Conversely, the addition of small alkyl or fluoro groups could modulate lipophilicity and potentially improve metabolic stability by blocking sites of oxidative metabolism. nih.gov The synthesis of such derivatives would likely involve multi-step sequences starting from appropriately substituted cyclohexanone (B45756) precursors. The stereocontrol of these new substituents relative to the existing ethynyl (B1212043) and amino groups would be a critical aspect of the synthetic strategy. acs.org

Table 1: Hypothetical Derivatives with Cyclohexane Ring Modifications and Their Predicted Physicochemical Properties

| Derivative ID | Modification | Predicted LogP | Predicted Polar Surface Area (Ų) | Rationale for Modification |

| ECH-C1 | 2-fluoro | 2.1 | 26.02 | Enhance metabolic stability |

| ECH-C2 | 3-hydroxyl | 1.5 | 46.25 | Improve aqueous solubility and add H-bond donor |

| ECH-C3 | 5,5-dimethyl | 2.8 | 26.02 | Increase lipophilicity and van der Waals interactions |

| ECH-C4 | 6-methoxy | 1.9 | 35.25 | Modulate lipophilicity and add H-bond acceptor |

Functionalization of the Ethynyl Moiety

The terminal ethynyl group is a highly versatile functional handle for a wide range of chemical transformations. rsc.org Its linear geometry and reactivity make it an ideal anchor for introducing diverse structural motifs that can probe binding pockets and establish key interactions with target proteins. The functionalization of this moiety can lead to derivatives with significantly altered pharmacological activities.

One of the most powerful reactions for modifying the ethynyl group is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings by coupling the terminal alkyne with a wide variety of organic azides. nih.gov This approach enables the rapid generation of a library of derivatives with diverse substituents appended to the triazole ring. Other important reactions include the Sonogashira coupling for the introduction of aryl or heteroaryl groups, and the Mannich reaction to introduce aminomethyl groups. nih.govacs.org These modifications can introduce functionalities capable of forming hydrogen bonds, π-stacking interactions, or salt bridges with the target protein. nih.gov

Table 2: Potential Derivatives from Ethynyl Moiety Functionalization and Their Intended Interactions

| Derivative ID | Reaction Type | Appended Moiety | Intended Interaction with Target |

| ECH-E1 | CuAAC | 4-pyridyl | Hydrogen bond acceptor, π-stacking |

| ECH-E2 | Sonogashira Coupling | 3-aminophenyl | Hydrogen bond donor/acceptor, salt bridge |

| ECH-E3 | Mannich Reaction | N,N-dimethylaminomethyl | Increased basicity, potential for ionic interactions |

| ECH-E4 | Hydroalkylation | 2-hydroxyethyl | Hydrogen bond donor/acceptor, increased polarity |

Derivatization of the Amine Functionality

The primary amine group in cis-4-Ethynylcyclohexanamine is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's basicity, polarity, and ability to form hydrogen bonds. sigmaaldrich.com The derivatization of this amine can significantly impact the molecule's pharmacokinetic profile and its interaction with biological targets. iu.edu

Common derivatization strategies include acylation to form amides, sulfonamides, and ureas. These modifications can introduce substituents that occupy specific binding pockets and form crucial hydrogen bonds with the target. nih.gov Reductive amination with various aldehydes and ketones provides access to secondary and tertiary amines, which can alter the compound's pKa and lipophilicity. Furthermore, the amine can be converted into guanidines or other basic functional groups to enhance interactions with acidic residues in a binding site. The choice of derivatizing agent can be guided by the structure of the target's binding site to maximize complementarity. libretexts.orggoogle.com

Table 3: Examples of Amine Derivatization and Their Potential Impact on Properties

| Derivative ID | Derivatization | Resulting Functional Group | Potential Impact on Properties |

| ECH-A1 | Acylation with acetic anhydride | Acetamide | Neutralizes basicity, adds H-bond donor/acceptor |

| ECH-A2 | Sulfonylation with benzenesulfonyl chloride | Benzenesulfonamide | Increases acidity, introduces aromatic ring for π-stacking |

| ECH-A3 | Reductive amination with acetone | Isopropylamine | Increases steric bulk and lipophilicity |

| ECH-A4 | Guanidinylation | Guanidine | Increases basicity, enhances H-bonding capacity |

Exploration of this compound as a Privileged Scaffold

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. pageplace.deufrj.br These scaffolds represent a starting point for the development of new drugs for a variety of diseases. nih.govresearchgate.net The cis-4-Ethynylcyclohexanamine core, with its well-defined three-dimensional structure and multiple points for diversification, has the potential to be a privileged scaffold.

The rigid cyclohexane ring pre-organizes the ethynyl and amine functionalities into a specific spatial orientation, which can be advantageous for binding to structured pockets in proteins. The ethynyl group can act as a key interaction point, for instance, by forming a covalent bond with a cysteine residue in the active site of certain enzymes or by acting as a hydrogen bond acceptor. nih.gov The amine group provides a crucial anchor for salt bridge formation or hydrogen bonding. The derivatization of these three components, as discussed previously, allows for the fine-tuning of the scaffold's properties to achieve affinity and selectivity for a diverse range of targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.

Chemical Space Exploration and Diversity-Oriented Synthesis around the Motif

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space and identifying novel bioactive compounds. mdpi.commskcc.org The goal of DOS is to generate a library of structurally diverse and complex molecules from a common starting material. This compound is an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups. researchgate.net

A DOS approach based on this scaffold could involve a branching synthesis pathway where each functional group is sequentially or simultaneously modified. For example, the ethynyl group could be subjected to a variety of coupling reactions, while the amine group is derivatized through a range of acylation and alkylation reactions. rsc.org Furthermore, modifications to the cyclohexane ring could be introduced at an early stage of the synthesis to generate a set of core structures, which are then further diversified. This strategy would lead to a library of compounds with significant variations in their three-dimensional shape, polarity, and functional group presentation, increasing the probability of discovering molecules with novel biological activities.

Ligand Design Principles for Enhanced Selectivity and Potency

The rational design of ligands with high potency and selectivity is a central goal in drug discovery. For derivatives of cis-4-Ethynylcyclohexanamine, several design principles can be applied to achieve these objectives. A deep understanding of the structure-activity relationship (SAR) is crucial. researchgate.netnih.govosti.gov

One key principle is to exploit unique features of the target's binding site. For example, in kinase inhibitor design, the ethynyl group can be directed towards the hinge region to form key hydrogen bonds, or it can be extended into solvent-exposed regions to improve solubility. nih.govnih.gov The substituents on the cyclohexane ring can be designed to occupy specific hydrophobic pockets or to avoid steric clashes, thereby enhancing selectivity for the target kinase over other closely related kinases. youtube.commdpi.com Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of different derivatives and to guide the design of new compounds with improved affinity and selectivity. frontiersin.org By iteratively applying these design principles and synthesizing and testing new derivatives, it is possible to optimize the pharmacological profile of ligands based on the cis-4-Ethynylcyclohexanamine scaffold.

Advanced Analytical Techniques for Characterization and Analysis

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for unequivocally determining the molecular structure of cis-4-Ethynylcyclohexanamine hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are crucial for unambiguous assignments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the ethynyl (B1212043) proton, the methine proton attached to the nitrogen-bearing carbon, the methine proton adjacent to the ethynyl group, and the methylene (B1212753) protons of the cyclohexane (B81311) ring. The cis-conformation influences the chemical shifts and coupling constants of the axial and equatorial protons. The ammonium (B1175870) proton (-NH3+) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments. Key signals would include those for the two sp-hybridized carbons of the ethynyl group, the two methine carbons of the cyclohexane ring (one bearing the amino group and the other the ethynyl group), and the methylene carbons of the ring. The cis-stereochemistry will influence the chemical shifts of the ring carbons.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling relationships within the cyclohexane ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~3.2 | m |

| ~2.5 | m |

| ~2.2 | s |

| ~1.5-2.0 | m |

| Broad | s |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak around 3300 cm⁻¹ is indicative of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2150 cm⁻¹. The N-H stretching vibrations of the primary ammonium group (-NH3+) would be visible as a broad band between 3000 and 2800 cm⁻¹, potentially overlapping with the C-H stretching vibrations of the cyclohexane ring. N-H bending vibrations are expected around 1600-1500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, being a symmetric and less polar bond, often gives a stronger signal in the Raman spectrum compared to the IR spectrum, typically in the same 2100-2150 cm⁻¹ region. This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne functionality.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| ≡C-H Stretch | ~3300 (strong, sharp) | ~3300 |

| C-H Stretch (cyclohexyl) | ~2850-2950 | ~2850-2950 |

| N-H Stretch (-NH3+) | ~2800-3000 (broad) | |

| C≡C Stretch | ~2100-2150 (weak to medium) | ~2100-2150 (strong) |

| N-H Bend (-NH3+) | ~1500-1600 |

Table 2: Characteristic IR and Raman Frequencies for this compound.

Mass Spectrometry Techniques (e.g., HRMS, tandem MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then subjected to fragmentation. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethynyl group, the amino group, or cleavage of the cyclohexane ring. Analysis of these fragmentation patterns helps to confirm the connectivity of the molecule.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from its trans isomer and other potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would likely be suitable for the analysis of the polar this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be a typical starting point for method development. Detection could be achieved using a UV detector (if the molecule possesses a chromophore) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The retention time of the compound would be a key parameter for its identification and purity assessment.

| Parameter | Typical Conditions |

| Column | C18, C8 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., formic acid, ammonium acetate) |

| Detection | UV, ELSD, Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

Table 3: Representative HPLC Conditions for the Analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. Due to the polar and salt nature of this compound, direct analysis by GC can be challenging. Derivatization of the amine group, for example, through acylation or silylation, would likely be necessary to increase its volatility and improve its chromatographic behavior. A capillary column with a polar stationary phase would be appropriate for the separation. Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS) could be used for detection. GC-MS would provide both retention time information for purity assessment and mass spectral data for confident identification of the compound and any impurities.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. This technique is crucial for determining the enantiomeric excess (e.e.), a critical quality attribute. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. nih.gov

The separation mechanism relies on the differential, transient diastereomeric interactions between the individual enantiomers and the chiral selector immobilized on the stationary phase. For primary amines like cis-4-Ethynylcyclohexanamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. nih.govresearchgate.net These CSPs, often coated or immobilized on a silica (B1680970) support, create chiral cavities or grooves where enantiomers can bind through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Method development typically involves screening various CSPs and mobile phase systems to achieve optimal separation (resolution > 1.5). chromatographyonline.com For basic compounds, the mobile phase is often modified with a small amount of an amine, such as diethylamine (B46881) or triethylamine, to improve peak shape and prevent tailing by masking residual silanol (B1196071) groups on the silica support. chromatographyonline.com Both normal-phase (e.g., hexane/ethanol) and polar organic (e.g., acetonitrile/methanol) modes can be effective. mdpi.com

A typical screening approach would evaluate columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) under various mobile phase conditions. researchgate.net The retention time and resolution of the enantiomers are key parameters for method validation.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column (CSP) | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Retention Time (R-enantiomer) | ~8.5 min |

| Retention Time (S-enantiomer) | ~9.8 min |

| Resolution (Rs) | > 2.0 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive analytical technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com For this compound, this method provides unambiguous confirmation of its molecular structure, including the cis configuration of the substituents on the cyclohexane ring, bond lengths, bond angles, and the absolute configuration of the chiral center. rigaku.com It also reveals how the molecules pack together in the crystal lattice, stabilized by intermolecular forces such as hydrogen bonds and van der Waals interactions. researchgate.net

The process begins with the growth of a high-quality single crystal, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. mdpi.com The positions and intensities of the diffracted spots are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined. nih.gov

The resulting structural data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and includes precise unit cell parameters, space group, and atomic coordinates. nih.gov This information is invaluable for understanding the compound's solid-state properties and for computational modeling studies.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₄ClN |

| Formula Weight | 159.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.85 Å, b = 14.20 Å, c = 10.50 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 862.1 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.230 g/cm³ |

| R-factor | < 0.05 |

Emerging Analytical Methodologies for Complex Mixture Analysis

While established techniques like HPLC and SCXRD are cornerstones of characterization, emerging methodologies offer new capabilities for analyzing complex mixtures or challenging samples.

One such technique is three-dimensional electron diffraction (3DED) , which has gained prominence for its ability to determine crystal structures from nanocrystals or sub-micrometer sized crystals that are too small for conventional X-ray diffraction. acs.orgnih.gov This can be particularly advantageous when growing large single crystals proves difficult. The principles are similar to SCXRD, but a beam of electrons is used instead of X-rays.

Another powerful approach, particularly when single crystals are unobtainable, is the combination of Crystal Structure Prediction (CSP) with powder X-ray diffraction (PXRD) . acs.org CSP algorithms generate a landscape of energetically plausible crystal structures based on the compound's molecular diagram. nih.gov The experimental PXRD pattern of the bulk powder is then compared against the calculated patterns of the predicted structures to identify the correct solid-state form.

For the analysis of this compound in complex matrices, such as in process reaction monitoring or metabolite identification, hyphenated techniques are indispensable. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) provides a powerful combination of high-resolution separation with sensitive and specific detection. chromforum.org This allows for the rapid quantification of the target compound and the simultaneous identification of impurities or related substances, even at trace levels, within a complex mixture.

Conclusion and Future Research Directions

Summary of Key Findings in cis-4-Ethynylcyclohexanamine Hydrochloride Research

While specific research on this compound is not extensively documented in publicly available literature, we can infer potential key findings based on the analysis of its structural motifs—the cis-substituted cyclohexanamine and the ethynyl (B1212043) group. The primary focus of hypothetical research would likely be centered on its utility as a building block in the synthesis of more complex molecules and its potential interactions with biological targets.

The ethynyl group is a particularly valuable functionality in medicinal chemistry. nih.gov It is known to participate in various biological interactions, including acting as a pharmacophore that can form hydrogen bonds or covalent linkages with target proteins. nih.gov Its rigid, linear geometry can also serve to orient other substituents in a conformationally constrained manner, which is often beneficial for optimizing binding affinity and selectivity. The presence of the amine group on the cyclohexane (B81311) ring provides a handle for further chemical modification and is a common feature in many biologically active compounds, contributing to aqueous solubility and potential salt formation for improved pharmaceutical properties. nih.gov

Integration of Synthetic, Stereochemical, and SAR Insights

A comprehensive understanding of this compound necessitates the integration of synthetic methodologies, stereochemical control, and structure-activity relationship (SAR) studies.

Synthetic and Stereochemical Considerations: The synthesis of this compound would likely involve stereoselective methods to control the relative orientation of the ethynyl and amine substituents on the cyclohexane ring. The cis-conformation, where both substituents are on the same side of the ring, can be achieved through various organic synthesis techniques. nih.govmvpsvktcollege.ac.in The chair conformation of the cyclohexane ring is the most stable, and substituents can occupy either axial or equatorial positions. msu.edu In the cis-isomer, one substituent would typically be in an axial position and the other in an equatorial position. msu.edu The interconversion between chair conformations, known as ring flipping, is a critical aspect of its stereochemistry. slideshare.net

Structure-Activity Relationship (SAR) Insights: SAR studies, though not specifically reported for this compound, would be crucial in determining its potential as a lead compound. The general principles of SAR suggest that modifications to the ethynyl and amine groups, as well as the cyclohexane scaffold, could significantly impact biological activity. For instance, the acidity of the ethynyl proton and the basicity of the amine are key chemical properties that would influence interactions with biological targets. The spatial arrangement of these functional groups in the cis-conformation would present a unique three-dimensional pharmacophore that could be optimized for specific biological targets.

| Structural Feature | Potential Role in Biological Activity | Possible Modifications for SAR Studies |

| cis-Stereochemistry | Defines the spatial relationship between the ethynyl and amine groups, influencing binding to target sites. | Synthesis and evaluation of the trans-isomer to probe the importance of substituent orientation. |

| Ethynyl Group | Can act as a hydrogen bond donor, participate in pi-stacking interactions, or form covalent bonds with targets. nih.gov | Replacement with other small, rigid groups (e.g., cyano, cyclopropyl) to assess the role of the alkyne. |

| Amine Group | Provides a site for salt formation, improving solubility, and can act as a hydrogen bond donor/acceptor. nih.gov | N-alkylation, N-acylation, or conversion to other nitrogen-containing functional groups to modulate basicity and lipophilicity. |

| Cyclohexane Scaffold | Provides a non-aromatic, three-dimensional framework that can be optimized for specific binding pockets. | Introduction of additional substituents on the ring to explore further interactions with the target. |

Prospects for Advanced Computational and Analytical Methodologies

The future of research into this compound and its analogues will undoubtedly be shaped by advancements in computational and analytical techniques. These tools can accelerate the drug discovery process by providing insights into molecular properties and interactions. biojournals.uschemistryjournals.net

Computational Methodologies: Computational chemistry offers a powerful approach to predict the properties and behavior of molecules in silico, thereby reducing the time and cost associated with experimental studies. chemistryjournals.netjddhs.com Molecular modeling techniques can be employed to study the conformational preferences of the this compound ring system and to predict its binding modes with various biological targets. bioscipublisher.com Quantum mechanics calculations can provide detailed information about the electronic structure and reactivity of the ethynyl and amine groups. neuroquantology.com Furthermore, virtual screening of libraries of derivatives against known protein structures could rapidly identify potential biological targets. neuroquantology.com The integration of artificial intelligence and machine learning can further enhance the predictive power of these computational models. technologynetworks.comacs.org

Advanced Analytical Techniques: Sophisticated analytical methods are essential for the characterization of this compound and its derivatives. Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy would be critical for confirming the cis-stereochemistry and for detailed conformational analysis in solution. X-ray crystallography could provide definitive information about the solid-state structure and the absolute configuration of chiral derivatives. High-resolution mass spectrometry would be indispensable for confirming the elemental composition of newly synthesized compounds.

Remaining Research Challenges and Future Directions in Chemical Biology and Medicinal Chemistry Applications

While the foundational elements of this compound present intriguing possibilities, significant research challenges remain. Addressing these will be pivotal for its potential applications in chemical biology and medicinal chemistry.

Research Challenges: A primary challenge is the lack of specific biological data for this compound. Identifying a relevant biological target is the first step in any drug discovery program. High-throughput screening against a panel of disease-relevant targets would be a logical starting point. Another challenge lies in developing efficient and scalable synthetic routes to access a diverse library of analogues for comprehensive SAR studies. The stereoselective synthesis of substituted cyclohexanes can be complex, and robust methods would need to be established. nih.gov

Future Directions: The future of medicinal chemistry is moving towards more targeted and personalized therapies. mdpi.com The unique structural features of this compound could be exploited in the design of highly selective inhibitors for specific enzyme or receptor targets. The ethynyl group, for example, is a known feature in inhibitors of certain kinases and proteases. nih.gov

In the realm of chemical biology, the terminal alkyne of this compound makes it an ideal candidate for "click chemistry" reactions. This could be utilized to attach fluorescent probes, affinity tags, or other reporter molecules, enabling the study of its distribution and interactions within biological systems. nih.gov

The development of novel therapeutic agents is an ongoing endeavor in medicinal chemistry. tandfonline.com Compounds like this compound, with their well-defined stereochemistry and versatile functional groups, represent promising starting points for the design of next-generation drugs. Future research should focus on a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological evaluation to fully elucidate the therapeutic potential of this and related molecular scaffolds.

Q & A

Q. What are the recommended synthesis and purification protocols for cis-4-Ethynylcyclohexanamine hydrochloride?

The synthesis typically involves derivatization of p-aminobenzoic acid analogs, followed by cyclization and salt formation. Purification is achieved via recrystallization or chromatography (e.g., reverse-phase HPLC) to ensure >95% purity. Analytical techniques like GC or NMR should confirm structural integrity, with retention time comparisons to reference standards . For accuracy, validate methods using calibration curves as demonstrated in analogous HPLC protocols (e.g., Table 6 in ).

Q. How is this compound characterized in research settings?

Characterization employs:

- NMR (¹H/¹³C) to confirm stereochemistry and functional groups.

- HPLC/GC for purity assessment, using gradient elution protocols (e.g., C18 columns, acetonitrile/water mobile phase).

- Mass spectrometry (ESI-MS) to verify molecular weight. Cross-reference spectral data with structurally similar compounds (e.g., methyl 4-aminocyclohexanecarboxylate derivatives) to resolve ambiguities .

Q. What are the solubility and stability considerations for this compound?

The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water at 25°C) and stability under refrigeration (2–8°C). Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) monitored via HPLC to detect decomposition products .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid prolonged exposure; follow spill containment procedures.

- Dispose of waste via certified hazardous waste services, adhering to local regulations. Safety data for analogous cyclohexanamine derivatives (e.g., 4-Amylcyclohexylamine) highlight risks of respiratory irritation and skin sensitization .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound?

Use factorial design to evaluate reaction parameters (temperature, catalyst concentration, solvent ratio). For example, a 2³ factorial matrix can identify interactions between variables, similar to optimization strategies for hydroxyzine hydrochloride formulations (see Table 10 in ). Response surface methodology (RSM) further refines optimal conditions .

Q. How should researchers address contradictions in biological activity data for this compound?

- Compare results with structurally analogous compounds (e.g., trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride) to isolate stereochemical effects .

- Replicate assays under standardized conditions (e.g., fixed pH, temperature) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

- Synthesize analogs with modified ethynyl/amino groups and test binding affinities (e.g., Ki values via competitive radioligand assays).

- Corrogate data with computational models (e.g., molecular docking to target receptors) to identify critical pharmacophores .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

Q. What validation criteria are essential for analytical methods quantifying this compound?

Follow ICH Q2(R1) guidelines:

- Linearity : R² ≥ 0.998 over 50–150% of target concentration.

- Accuracy : 98–102% recovery in spiked samples (see Table 6 in for amitriptyline hydrochloride as a reference).

- Precision : ≤2% RSD for intraday/interday replicates .

Q. How do researchers investigate biological interactions of this compound?

- Conduct in vitro assays (e.g., enzyme inhibition IC50, receptor binding Kd) using purified targets.

- Pair with transcriptomics/proteomics to identify downstream effects (e.g., RNA-seq after treatment in cell lines).

Cross-validate findings with structurally related compounds (e.g., methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride) to infer mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.